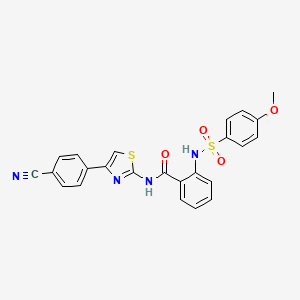

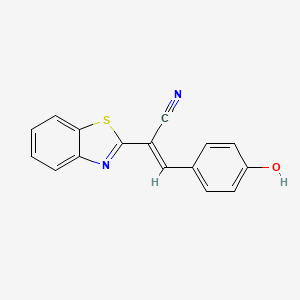

![molecular formula C19H18N2O4 B2575424 N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 941918-52-1](/img/structure/B2575424.png)

N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound known for its role as a selective inhibitor of activated factor X (FXa). This compound is structurally related to apixaban, a well-known anticoagulant used in the prevention and treatment of thromboembolic diseases .

Mechanism of Action

Target of Action

The primary target of N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .

Mode of Action

N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing the formation of blood clots .

Biochemical Pathways

The action of N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound disrupts this pathway, reducing thrombin generation and preventing clot formation .

Pharmacokinetics

N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been identified as the major circulating metabolite in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . At the cellular level, this results in a decreased propensity for blood clot formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, storage temperature can affect the stability of the compound . Additionally, the compound’s efficacy may be influenced by factors such as the patient’s health status, co-administration with other medications, and individual variations in drug metabolism .

Biochemical Analysis

Biochemical Properties

N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with factor Xa (FXa), a crucial enzyme in the blood coagulation cascade . The compound inhibits FXa activity, which in turn reduces thrombin generation and platelet aggregation . This interaction is highly selective, with the compound exhibiting a greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Cellular Effects

N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit thrombin generation, which indirectly affects platelet aggregation . This inhibition can lead to changes in cell signaling pathways related to coagulation and inflammation.

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its binding interactions with FXa. The compound binds to the active site of FXa, inhibiting its activity and preventing the conversion of prothrombin to thrombin . This inhibition is characterized by a rapid onset, with the compound exhibiting a high association rate constant . The binding interaction is highly selective, ensuring minimal off-target effects on other proteases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide have been observed to change over time. The compound demonstrates good stability, with minimal degradation observed in vitro . Long-term studies have shown that the compound maintains its inhibitory effects on FXa activity over extended periods, with no significant loss of potency . Additionally, in vivo studies have indicated that the compound’s effects on cellular function, such as platelet aggregation, are sustained over time .

Dosage Effects in Animal Models

The effects of N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy, with higher doses resulting in more pronounced inhibition of FXa activity . At high doses, the compound can cause adverse effects, such as increased bleeding times . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is involved in several metabolic pathways, including renal excretion, metabolism, and biliary/intestinal excretion . The compound is metabolized primarily through the formation of a sulfate conjugate, which is inactive against FXa . This metabolic pathway ensures the compound’s elimination from the body while maintaining its pharmacological activity .

Transport and Distribution

The transport and distribution of N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide within cells and tissues involve interactions with various transporters and binding proteins . The compound exhibits good bioavailability and a small volume of distribution, indicating efficient transport and localization within target tissues . Additionally, the compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to sites of action .

Subcellular Localization

N-(4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is localized within specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to the active site of FXa, ensuring its inhibitory effects are localized to the relevant cellular compartments . This subcellular localization is crucial for the compound’s efficacy and selectivity in inhibiting FXa activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure is developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, without the need for column chromatography purification .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of common reagents and conditions that are easily reproducible on a large scale. The key intermediate is synthesized through a series of reactions, including cyclization and chlorination, followed by oxidation to form the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The piperidine cycle is oxidized to form lactams.

Reduction: Reduction reactions are used to convert intermediates to the desired product.

Substitution: Substitution reactions are involved in the formation of key intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite, piperidine, and 4-chloronitrobenzene . The reactions typically occur under mild conditions, making them suitable for large-scale production .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound .

Scientific Research Applications

N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific structure, which allows for selective inhibition of FXa with high potency and efficacy . Its efficient synthesis and practical industrial production methods further enhance its value in scientific research and pharmaceutical applications .

Properties

IUPAC Name |

N-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18-3-1-2-10-21(18)15-7-5-14(6-8-15)20-19(23)13-4-9-16-17(11-13)25-12-24-16/h4-9,11H,1-3,10,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHDOJKWRWUFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)

![N-(2-fluorophenyl)-2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2575352.png)

![(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B2575355.png)

![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)

![4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B2575357.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2575361.png)

![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)